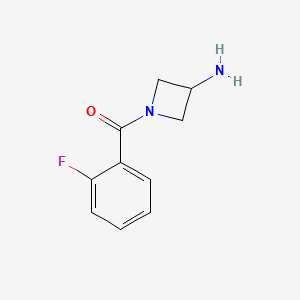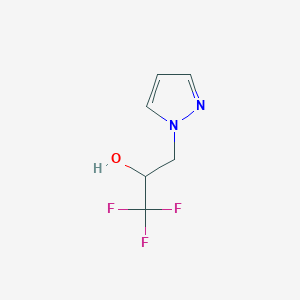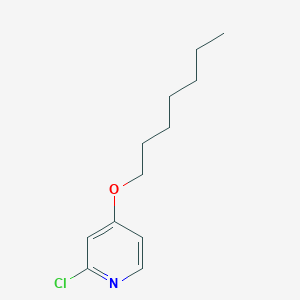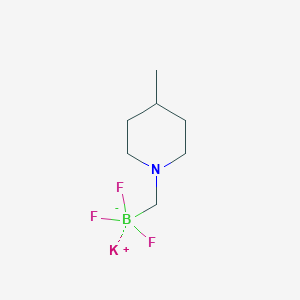
N-(3-bromo-5-methylphenyl)propane-2-sulfonamide
Vue d'ensemble
Description
“N-(3-bromo-5-methylphenyl)propane-2-sulfonamide” is a chemical compound with the CAS number 1269233-13-7 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “N-(3-bromo-5-methylphenyl)propane-2-sulfonamide” is C10H14BrNO2S . The molecular weight is 292.19 . The InChI code is 1S/C10H14BrNO2S/c1-3-4-12-15(13,14)10-6-8(2)5-9(11)7-10/h5-7,12H,3-4H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “N-(3-bromo-5-methylphenyl)propane-2-sulfonamide” are not detailed in the sources I found, sulfonamides in general are known to participate in a variety of reactions. For example, they can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .Applications De Recherche Scientifique
Biocatalysis in Drug Metabolism
A study on the application of biocatalysis to drug metabolism explores the preparation of mammalian metabolites of a biaryl-bis-sulfonamide compound using Actinoplanes missouriensis. This approach supports full structure characterization of metabolites, demonstrating the utility of microbial-based systems in producing significant quantities of mammalian metabolites for NMR analysis, aiding in the identification and quantification of drug metabolites during clinical investigations (Zmijewski et al., 2006).
Cross-Coupling Reactions
Research on the cross-coupling of 3-bromopyridine and sulfonamides catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione highlights a method for synthesizing N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This showcases the compound's role in facilitating chemical reactions, contributing to the synthesis of complex sulfonamides with potential applications in pharmaceuticals and materials science (Han, 2010).
Surface-Active Agents
A study on the synthesis and surface-active properties of sulfobetaine-type zwitterionic gemini surfactants involves the reaction of N, N′-dimethylethylenediamine with alkyl bromide and 1,3-propane sultone. It explores the physicochemical properties of synthesized surfactants, indicating their potential use in various industrial applications, such as in detergents and emulsifiers (Yoshimura et al., 2006).
Synthetic Organic Chemistry
Another study focuses on the tandem cyclocondensation-Knoevenagel–Michael reaction using a novel N-bromo sulfonamide reagent. This highlights the compound's efficacy as a catalyst in synthesizing bis(pyrazol-5-ol)s, demonstrating its utility in facilitating complex organic transformations with potential implications in drug discovery and development (Khazaei et al., 2014).
Catalysis and Synthesis
Research on the copper-catalyzed intermolecular amidation and imidation of unactivated alkanes with sulfonamides showcases a rare example of alkane functionalization, pointing to innovative approaches in the synthesis of N-alkyl products. This illustrates the compound's role in developing new catalytic methodologies for organic synthesis (Tran et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-bromo-5-methylphenyl)propane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-7(2)15(13,14)12-10-5-8(3)4-9(11)6-10/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVZMDXOAAZCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NS(=O)(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-5-methylphenyl)propane-2-sulfonamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine](/img/structure/B1401165.png)
![2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1401166.png)
![3-[4-(Methylsulfanyl)phenoxy]azetidine](/img/structure/B1401169.png)
![[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B1401170.png)
![Potassium trifluoro[(4-fluorophenyl)methyl]boranuide](/img/structure/B1401171.png)





